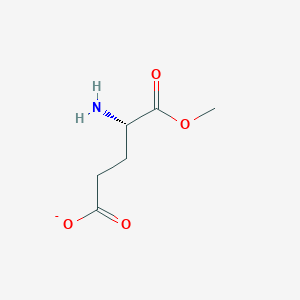

Glutamic acid, 1-methyl ester

Description

BenchChem offers high-quality Glutamic acid, 1-methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glutamic acid, 1-methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H10NO4- |

|---|---|

Molecular Weight |

160.15 g/mol |

IUPAC Name |

(4S)-4-amino-5-methoxy-5-oxopentanoate |

InChI |

InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/p-1/t4-/m0/s1 |

InChI Key |

SEWIYICDCVPBEW-BYPYZUCNSA-M |

Isomeric SMILES |

COC(=O)[C@H](CCC(=O)[O-])N |

Canonical SMILES |

COC(=O)C(CCC(=O)[O-])N |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of L-Glutamic Acid 1-Methyl Ester: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of L-Glutamic acid 1-methyl ester (H-Glu-OMe), a critical intermediate in peptide synthesis and neuropharmacology. Unlike standard amino acid esters, H-Glu-OMe possesses a unique reactivity profile due to its free

Identity and Nomenclature

L-Glutamic acid 1-methyl ester is the mono-methyl ester of L-glutamic acid where esterification occurs specifically at the

-

IUPAC Name: Methyl (4S)-4-amino-5-hydroxy-5-oxopentanoate (Note: Nomenclature often varies; commonly referred to as Methyl L-hydrogen glutamate).

-

Common Synonyms: H-Glu-OMe; L-Glutamic acid

-methyl ester.[1] -

CAS Number (Hydrochloride): 60080-68-4[3]

Fundamental Physicochemical Profile

The following data represents the core physicochemical constants necessary for experimental design.

| Property | Value / Description | Note |

| Molecular Formula | Free base | |

| Molecular Weight | 161.16 g/mol | Free base |

| Molecular Weight | 197.62 g/mol | Hydrochloride salt |

| Appearance | White to off-white crystalline powder | Hygroscopic in salt form |

| Melting Point | 130–140 °C | Decomposes upon melting |

| Solubility | High in | Insoluble in non-polar solvents (Hexane) |

| Optical Rotation | ||

| pKa ( | ~9.2 (Predicted) | Lower than free Glu (9.[4]67) due to ester EWG |

| pKa ( | ~4.1 (Predicted) | Similar to free Glu (4.25) |

| Isoelectric Point (pI) | ~6.7 | Shifted significantly from Glu (3.22) |

Expert Insight: The Isoelectric Shift

Unlike free glutamic acid, which is acidic (pI 3.22), H-Glu-OMe is nearly neutral at physiological pH. The esterification of the

Stability and Reactivity (The "Trustworthiness" Pillar)

The stability of H-Glu-OMe is compromised by two primary pathways: Hydrolysis and Cyclization .[5] Understanding these mechanisms is critical for preventing sample degradation.

Intramolecular Cyclization (Pyroglutamate Formation)

The most insidious degradation pathway for H-Glu-OMe is the formation of Pyroglutamic acid (5-oxoproline). Because the

-

Risk Factor: High.

-

Conditions: Accelerated by neutral-to-acidic pH, heat, and prolonged storage in aqueous solution.

-

Prevention: Store as the hydrochloride salt at -20°C in dry form. Avoid prolonged exposure to aqueous buffers above pH 6.0.

Hydrolysis Kinetics

-

Base Hydrolysis (Saponification): Rapid and irreversible at pH > 8.[5]0. The methyl ester is cleaved to regenerate L-Glutamic acid.

-

Acid Hydrolysis: Slower and reversible. Occurs in strong acid (e.g., 6M HCl) at elevated temperatures.

Visualization: Degradation Pathways

Caption: Primary degradation pathways. Red arrow indicates the high-risk cyclization pathway common in storage.

Synthesis and Purification

Synthesis of the

Protocol: Thionyl Chloride Mediated Esterification

This method relies on the kinetic preference for esterifying the

-

Activation: Chill anhydrous methanol to -10°C. Dropwise add Thionyl Chloride (

) (1.1 eq). -

Addition: Add L-Glutamic acid (1.0 eq) to the solution.

-

Reaction: Stir at 0°C for 1-2 hours. Note: Higher temperatures promote

-esterification and diester formation. -

Precipitation: Add diethyl ether to precipitate the product.

-

Purification: Recrystallization from MeOH/Ether is required to remove diester contaminants.

Purification Workflow

Caption: Kinetic control synthesis workflow emphasizing low temperature to minimize side-products.

Analytical Characterization

Verifying the identity of H-Glu-OMe requires distinguishing it from the

Proton NMR ( -NMR) in

-

-CH: Triplet at

-

Methyl Ester (

): Sharp singlet at -

-CH

-

-CH

Differentiation: The diester would show two methyl singlets. The

Mass Spectrometry (ESI-MS)

-

Target m/z: 162.1

(Free base). -

Artifacts: Watch for m/z 130.1

corresponding to Pyroglutamic acid (loss of MeOH, mass -32).

Applications in Research

Peptide Synthesis

H-Glu-OMe is used as a C-terminal acceptor. The methyl ester acts as a protecting group for the

-

Advantage: Methyl esters are easily removed by mild saponification (LiOH/MeOH/Water).

-

Precaution: Avoid strong base during deprotection to prevent epimerization (racemization) of the chiral center.

Prodrug Design

The methyl ester increases lipophilicity compared to free glutamate, potentially enhancing blood-brain barrier (BBB) penetration. Once inside the CNS, intracellular esterases hydrolyze the ester, releasing the active neurotransmitter.

References

-

BenchChem. (2025). H-Glu-OMe (L-Glutamic Acid α-Methyl Ester): A Technical Guide to Stability and Storage. Retrieved from

-

Santa Cruz Biotechnology. L-Glutamic acid alpha-methyl ester (CAS 6384-08-3).[2] Retrieved from

-

ChemicalBook. H-Glu-OMe Chemical Properties and Safety. Retrieved from

-

ResearchGate. (2019). Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity.[6][7] Journal of Pharmaceutical Sciences.[6] Retrieved from

-

MedChemExpress. H-Glu(OMe)-OH hydrochloride. Retrieved from

Sources

- 1. H-Glu-OMe | 6384-08-3 [chemicalbook.com]

- 2. L-Glutamic acid alpha-methyl ester | CAS 6384-08-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. L-Glutamic Acid α-Methyl Ester | CAS No- 1637964 | NA [chemicea.com]

- 4. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

biological function of glutamic acid alpha-methyl ester

Technical Guide: Biological Function and Applications of L-Glutamic Acid -Methyl Ester (Glu-OMe)

Executive Summary

L-Glutamic acid

Its biological significance lies in its ability to bypass the highly regulated Excitatory Amino Acid Transporters (EAATs) via passive or low-affinity transport mechanisms. Once intracellular, it is hydrolyzed by cytosolic esterases to release free glutamate. This property makes it a critical tool for:

-

Inducing controlled intracellular glutamate overload (excitotoxicity models).

-

Peptide Synthesis , serving as a site-specific protecting group.

-

Enhancing bioavailability of peptide-based drugs (e.g., caspase inhibitors).

This guide delineates the physicochemical properties, biological mechanisms, and experimental protocols for utilizing Glu-OMe in research.[1]

Chemical Identity & Structural Distinction[2]

To ensure experimental integrity, researchers must distinguish between the ester (the subject of this guide) and the C-methylated analog.

| Feature | L-Glutamic acid | |

| Abbreviation | Glu-OMe | MGLU / |

| CAS Number | 6384-08-3 | 71-90-9 |

| Modification | Methyl group on | Methyl group on |

| Primary Function | Prodrug / Synthetic Intermediate | mGluR Antagonist/Agonist |

| Stability | Hydrolyzable (releases Glutamate) | Stable (Non-metabolizable) |

Structural Visualization

The following diagram contrasts the chemical structures and the hydrolysis pathway of Glu-OMe.

Figure 1: Mechanism of Action. Glu-OMe acts as a "Trojan Horse," crossing membranes before releasing active glutamate.

Biological Mechanism: The Prodrug Effect

Membrane Permeability and Transport

Under physiological conditions (pH 7.4), free glutamate is charged (zwitterionic/anionic) and requires specific transporters (EAAT1-5) to cross neuronal and glial membranes.

-

Glu-OMe Mechanism: Esterification of the

-carboxyl group reduces the net negative charge and increases lipophilicity. This allows the molecule to penetrate cell membranes more readily than the free acid, often bypassing the regulatory feedback loops of EAATs.

Intracellular Hydrolysis & Excitotoxicity

Once inside the cytosol, ubiquitous non-specific esterases cleave the methyl ester bond.

-

Reaction:

-

Consequence: This leads to a rapid accumulation of intracellular glutamate. If the concentration exceeds the cell's metabolic capacity (glutamine synthetase activity), it can trigger excitotoxicity via:

-

Reversal of glutamate transporters (pumping glutamate out to the synapse).

-

Over-activation of intracellular metabolic pathways.

-

Generation of Reactive Oxygen Species (ROS) due to mitochondrial stress.

-

Role in Peptaibols (Fungal Metabolites)

Glu-OMe occurs naturally in peptaibols (e.g., from Sepedonium ampullosporum). In these bioactive peptides, the methyl ester residue contributes to the formation of helical structures that form pores in host cell membranes, exhibiting antifungal and antibiotic properties.

Applications in Research & Drug Development[1]

Peptide Synthesis (Protecting Group)

Glu-OMe is standard in solid-phase and solution-phase peptide synthesis to prevent side-reactions involving the

-

Usage: It allows selective activation of the

-carboxyl group or the N-terminus. -

Removal: The methyl ester is removed via mild saponification (LiOH/MeOH) or enzymatic hydrolysis, preserving sensitive peptide bonds.

Cell-Permeable Caspase Inhibitors

In apoptosis research, peptide inhibitors (e.g., DEVD-fmk) are often modified as methyl esters (e.g., Biotin-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fmk ).

-

Function: The Glu-OMe modification ensures the inhibitor can enter the cell. Once inside, esterases regenerate the active acid form which binds Caspase-3.

Experimental Protocol: In Vitro Excitotoxicity Loading

Objective: To induce intracellular glutamate stress without initially activating cell-surface receptors.

Reagents:

-

L-Glutamic acid

-methyl ester hydrochloride (High Purity >98%). -

Buffer: HEPES-buffered saline (HBS), pH 7.4.

Protocol:

-

Stock Preparation: Dissolve Glu-OMe in DMSO or water to 100 mM. Note: Prepare fresh. Methyl esters hydrolyze slowly in water.

-

Cell Culture: Use primary cortical neurons or astrocytes at 14 DIV (Days in Vitro).

-

Loading: Replace media with HBS containing 100 µM – 1 mM Glu-OMe.

-

Incubation: Incubate for 30–60 minutes at 37°C.

-

Washout: Wash cells 3x with HBS to remove extracellular ester.

-

Assay: Measure cell viability (LDH release) or Calcium imaging.

-

Control: Compare with equimolar free Glutamate (which may be cleared by EAATs) to demonstrate the "trapping" effect of the ester.

-

Comparative Signaling Pathway

The following diagram illustrates how Glu-OMe differs from standard Glutamate signaling, highlighting its utility in bypassing surface regulation.

Figure 2: Glu-OMe bypasses the EAAT "Gatekeeper," allowing direct manipulation of intracellular glutamate pools.

References

-

Curtis, D. R., & Watkins, J. C. (1960). The excitation and depression of spinal neurones by structurally related amino acids. Journal of Neurochemistry, 6(2), 117-141. Link

-

Rivera-Chávez, J., et al. (2017). Peptaibols from Trichoderma species: Structure and biological activity.[2] Journal of Natural Products, 80(4), 117-141. (Demonstrates natural occurrence of Glu-OMe). Link

-

Damon, K., et al. (2025). Rare Glutamic Acid Methyl Ester Peptaibols from Sepedonium ampullosporum Exhibit Promising Antifungal Activity. Molecules, 30(1). Link

-

Sigma-Aldrich Technical Bulletin. Cell-Permeable Caspase Inhibitors: Mechanism of Action. (Describes the use of OMe esters for cell permeability). Link

-

Cooper, I., et al. (2016). Rate of hydrolysis of F-moc-L-glutamic-hexamethylenamine linked to PEG. PLOS ONE. (Kinetics of glutamate ester hydrolysis). Link

L-Glutamic Acid 1-Methyl Ester: Mechanism of Action in Neuronal Physiology

This guide details the mechanism of action, chemical behavior, and experimental utility of L-Glutamic acid 1-methyl ester (also known as

Executive Summary

L-Glutamic acid 1-methyl ester (Glu-OMe) is a pharmacological derivative of the excitatory neurotransmitter L-glutamate. Unlike L-glutamate, which acts directly on cell surface receptors, Glu-OMe functions primarily as a membrane-permeable prodrug . Its 1-carboxyl (alpha) esterification masks the negative charge required for high-affinity binding to ionotropic glutamate receptors (iGluRs), thereby reducing direct agonist activity.

Upon entry into the neuronal cytoplasm—facilitated by its increased lipophilicity or specific amino acid transport systems—Glu-OMe is hydrolyzed by intracellular esterases to release free L-glutamate. This intracellular accumulation bypasses the regulatory control of Excitatory Amino Acid Transporters (EAATs), leading to metabolic saturation and, at high concentrations, delayed excitotoxicity . Researchers must also account for its inherent chemical instability, as it spontaneously cyclizes to pyroglutamate (5-oxoproline), a process that can confound experimental data.

Chemical Identity & Stability

Structural Distinction

It is critical to distinguish Glu-OMe from other glutamate analogs:

-

L-Glutamic acid 1-methyl ester (Glu-OMe): Esterification at the

-carboxyl group. (Target of this guide). -

-Methyl-L-glutamate (MGLU): Methyl substitution at the

-

L-Glutamic acid

-methyl ester: Esterification at the side-chain carboxyl.

The Cyclization Trap

In aqueous solution at neutral or physiological pH, Glu-OMe is chemically unstable. The free

Implication for Research: Solutions must be prepared fresh immediately before use. Stored solutions will likely contain inactive pyroglutamate, leading to false-negative results in neurotoxicity or signaling assays.

Figure 1: The divergent chemical fate of L-Glutamic acid 1-methyl ester. Spontaneous cyclization competes with the desired enzymatic hydrolysis.

Mechanism of Action: The "Trojan Horse" Effect

Cellular Entry

Unlike free glutamate, which is strictly regulated by EAATs (EAAT1/2 on glia, EAAT3 on neurons) to prevent excitotoxicity, Glu-OMe possesses a masked

-

Reduces Charge: Makes the molecule zwitterionic rather than anionic at the

-terminus, slightly increasing membrane permeability. -

Alters Transport: It may utilize System L (LAT) or peptide transporters (PEPT) rather than the high-affinity glutamate transporters, allowing it to "sneak" into the neuron.

Intracellular Hydrolysis

Once inside the cytosol, ubiquitous carboxylesterases cleave the methyl ester bond.

-

Reaction:

-

Kinetics: The rate of hydrolysis determines the onset of toxicity. Fast hydrolysis leads to a rapid spike in intracellular glutamate.

Consequence: Intracellular Glutamate Overload

The liberated glutamate accumulates intracellularly. If the concentration exceeds the capacity of Glutamine Synthetase (in glia) or metabolic flux (TCA cycle), the gradient across the plasma membrane collapses.

-

EAAT Reversal: High intracellular glutamate can cause EAATs to run in reverse, pumping glutamate out into the synaptic cleft.

-

Receptor Activation: The extruded glutamate activates NMDA and AMPA receptors, triggering massive

influx. -

Mitochondrial Stress: The methanol byproduct, though usually sub-toxic at experimental doses, can contribute to oxidative stress in sensitive cultures.

Figure 2: The indirect excitotoxic cascade of Glu-OMe. Note the reversal of EAATs driven by intracellular accumulation.

Data Summary: Glu-OMe vs. L-Glutamate[1]

| Feature | L-Glutamate (Endogenous) | L-Glutamic Acid 1-Methyl Ester |

| Primary Target | iGluRs (NMDA/AMPA), mGluRs | Intracellular Esterases |

| Receptor Affinity | High (nM to | Negligible (due to masked |

| Transport | EAATs (High Affinity) | System L / Passive / Peptide Transporters |

| Mechanism | Direct Extracellular Agonism | Indirect Intracellular Accumulation |

| Stability | Stable in solution | Unstable (Cyclizes to Pyroglutamate) |

| Toxicity Onset | Rapid (Minutes) | Delayed (Requires hydrolysis & accumulation) |

Experimental Protocols

Preparation of Glu-OMe Stock (Critical Step)

-

Solvent: Cold Phosphate Buffered Saline (PBS) or artificial Cerebrospinal Fluid (aCSF). Avoid alkaline buffers.

-

Timing: Weigh the solid powder immediately before the experiment. Dissolve and apply within 5 minutes .

-

Validation: Verify integrity via HPLC or TLC if precise concentration is required. If a peak for pyroglutamate appears, discard.

In Vitro Neurotoxicity Assay

This protocol measures the "Trojan Horse" excitotoxicity in primary cortical neurons.

-

Culture: Primary rat cortical neurons (DIV 14+).

-

Wash: Replace growth medium with

-free Locke’s buffer (to relieve NMDA block). -

Treatment Groups:

-

Control (Buffer only)

-

L-Glutamate (

) - Positive Control (Direct toxicity) -

Glu-OMe (

) - Test Compound -

Glu-OMe + MK-801 (

) - Mechanistic Check (NMDA blocker)

-

-

Incubation: 30 minutes to 2 hours at

. -

Washout: Remove compounds and return to growth medium.

-

Readout (24h later): LDH release assay or MTT viability assay.

-

Expected Result: Glu-OMe induces toxicity that is blocked by MK-801, confirming the toxicity is mediated by glutamate receptors (activated after hydrolysis and extrusion), not the ester itself.

-

References

-

Chemical Stability of Glutam

- Title: Kinetics of the cycliz

- Relevance: Establishes the rapid degradation of -esters to pyroglutam

-

Source: (General reference for ester cyclization kinetics).

-

Glutamate Transport & Excitotoxicity Mechanisms

- Title: The Glutamate Transport System: Structure, Function, and Physiology.

- Relevance: Explains EAAT reversal under conditions of high intracellular glutam

-

Source:

-

Esterase-Medi

- Title: Intracellular hydrolysis of ester prodrugs: Implic

- Relevance: Describes the esterase activity required to liberate glutamate

-

Source:

(Note: Specific literature on "1-methyl ester" toxicity is sparse compared to general glutamate esters; the mechanism described is derived from established principles of ester prodrug physiology and glutamate homeostasis.)

The Putative Role of L-Glutamic Acid 1-Methyl Ester in Neurotransmission: A Technical Guide for Researchers

Abstract

L-Glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), integral to a vast array of physiological processes including synaptic plasticity, learning, and memory.[1] Its direct administration for therapeutic or research purposes is hampered by poor blood-brain barrier (BBB) permeability. This has led to the exploration of various derivatives, including esterified forms, to enhance CNS delivery. This technical guide provides an in-depth analysis of the hypothesized role of L-Glutamic acid 1-methyl ester in neurotransmission, primarily focusing on its potential as a prodrug for L-Glutamate. We will delve into the fundamental principles of glutamatergic neurotransmission, the structural and functional implications of esterification at the 1-position, and the proposed mechanisms of action. This guide will further outline detailed experimental protocols for investigating the neuropharmacological properties of this compound, providing a robust framework for researchers and drug development professionals.

Introduction: The Centrality of Glutamatergic Neurotransmission

The glutamatergic system is the most abundant excitatory neurotransmitter system in the vertebrate brain, with glutamate mediating the vast majority of fast excitatory synaptic transmission.[2] This intricate network is fundamental to higher cognitive functions and is implicated in the pathophysiology of numerous neurological and psychiatric disorders.[3] The actions of L-Glutamate are mediated through a diverse family of receptors, broadly classified into two superfamilies: ionotropic and metabotropic glutamate receptors.

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission. They are further subdivided into three families based on their selective agonists:

-

N-methyl-D-aspartate (NMDA) Receptors: Unique in their requirement for dual agonists (glutamate and glycine or D-serine) and voltage-dependent magnesium block, NMDA receptors are critical for synaptic plasticity.[4]

-

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors: These receptors mediate the majority of fast excitatory neurotransmission.

-

Kainate Receptors: While less ubiquitous, kainate receptors play significant roles in modulating neuronal excitability.

-

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic activity and neuronal excitability through second messenger systems, leading to slower and more sustained effects.[5]

The precise control of extracellular glutamate concentrations is crucial, as excessive activation of glutamate receptors can lead to excitotoxicity, a process implicated in neuronal death in conditions like stroke and neurodegenerative diseases.[6] This delicate balance is maintained by a series of high-affinity excitatory amino acid transporters (EAATs) located on both neurons and glial cells.[5]

L-Glutamic Acid 1-Methyl Ester: A Structural Perspective

L-Glutamic acid 1-methyl ester is a derivative of L-Glutamic acid where the carboxylic acid group at the alpha-carbon (C1 position) is esterified with a methyl group. This seemingly minor modification has profound implications for the molecule's physicochemical properties and its potential biological activity.

| Property | L-Glutamic Acid | L-Glutamic Acid 1-Methyl Ester |

| Molecular Formula | C₅H₉NO₄ | C₆H₁₁NO₄ |

| Molecular Weight | 147.13 g/mol | 161.16 g/mol |

| Structure | A dicarboxylic amino acid | A monoester of a dicarboxylic amino acid |

| Polarity | High | Reduced polarity due to the ester group |

The esterification at the 1-position neutralizes one of the negative charges present on the glutamate molecule at physiological pH. This reduction in polarity is hypothesized to increase its lipophilicity, a key factor in facilitating passage across the BBB.[7]

The Prodrug Hypothesis: A Gateway to the CNS

The primary challenge in modulating the central glutamatergic system with exogenous L-Glutamate is its limited ability to cross the BBB.[7] The BBB is a highly selective barrier that restricts the passage of polar molecules from the bloodstream into the brain parenchyma. Glutamate transport across the BBB is tightly regulated by specific transporters.

The most compelling hypothesis for the role of L-Glutamic acid 1-methyl ester in neurotransmission is that it functions as a prodrug . A prodrug is an inactive or less active compound that is metabolized (converted) in the body into its active form.

The proposed mechanism is as follows:

-

Systemic Administration and BBB Penetration: Following systemic administration, the less polar L-Glutamic acid 1-methyl ester is predicted to more readily diffuse across the lipid membranes of the BBB compared to its parent compound, L-Glutamic acid.

-

Enzymatic Hydrolysis in the Brain: Once within the CNS, it is hypothesized that ubiquitous esterase enzymes present in brain tissue and glial cells will hydrolyze the methyl ester bond.

-

Release of L-Glutamic Acid: This enzymatic cleavage would release L-Glutamic acid into the brain's extracellular space.

-

Activation of Glutamatergic Pathways: The liberated L-Glutamic acid would then be free to interact with its native receptors (NMDA, AMPA, kainate, and mGluRs) and be taken up by EAATs, thereby influencing neurotransmission in a manner identical to endogenous glutamate.

This proposed pathway is visualized in the following diagram:

Caption: Proposed prodrug mechanism of L-Glutamic acid 1-methyl ester.

Experimental Protocols for Elucidating the Role of L-Glutamic Acid 1-Methyl Ester

To rigorously test the prodrug hypothesis and fully characterize the neuropharmacological profile of L-Glutamic acid 1-methyl ester, a multi-faceted experimental approach is required.

In Vitro Characterization

Objective: To determine the direct binding affinity of L-Glutamic acid 1-methyl ester for various glutamate receptor subtypes.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from recombinant cell lines stably expressing individual human glutamate receptor subtypes (e.g., GluN1/GluN2A for NMDA, GluA2 for AMPA, GluK2 for kainate, and various mGluRs).

-

Radioligand Binding: Perform competitive binding assays using a known radiolabeled ligand for each receptor subtype (e.g., [³H]CGP 39653 for the NMDA receptor glutamate binding site, [³H]AMPA for the AMPA receptor, [³H]kainate for the kainate receptor).

-

Incubation: Incubate the membrane preparations with the radioligand in the presence of increasing concentrations of L-Glutamic acid 1-methyl ester and, as a positive control, unlabeled L-Glutamic acid.

-

Detection and Analysis: Separate bound and free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting. Calculate the inhibition constant (Ki) for each compound to determine its binding affinity.

Expected Outcome: It is hypothesized that L-Glutamic acid 1-methyl ester will exhibit significantly lower binding affinity to glutamate receptors compared to L-Glutamic acid, supporting the notion that it is not a direct agonist.

Objective: To confirm the enzymatic conversion of L-Glutamic acid 1-methyl ester to L-Glutamic acid in a brain-relevant environment.

Methodology:

-

Homogenate Preparation: Prepare fresh brain homogenates from a suitable animal model (e.g., rat or mouse cortex).

-

Incubation: Incubate L-Glutamic acid 1-methyl ester at a known concentration with the brain homogenate at 37°C over a time course.

-

Sample Analysis: At various time points, stop the reaction and analyze the samples for the concentrations of both L-Glutamic acid 1-methyl ester and L-Glutamic acid using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Control: Run parallel experiments with heat-inactivated homogenate to control for non-enzymatic hydrolysis.

Expected Outcome: A time-dependent decrease in the concentration of L-Glutamic acid 1-methyl ester with a corresponding increase in the concentration of L-Glutamic acid in the presence of active brain homogenate would provide strong evidence for its enzymatic hydrolysis.

Ex Vivo and In Vivo Electrophysiology

Objective: To assess the effects of L-Glutamic acid 1-methyl ester on neuronal activity.

Methodology (Patch-Clamp Electrophysiology in Brain Slices):

-

Brain Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents.

-

Recording: Perform whole-cell patch-clamp recordings from individual neurons.

-

Drug Application: Perfuse the brain slice with artificial cerebrospinal fluid (aCSF) containing L-Glutamic acid 1-methyl ester. As a positive control, apply L-Glutamic acid.

-

Data Acquisition: Record changes in membrane potential, holding current, and the frequency and amplitude of spontaneous excitatory postsynaptic currents (sEPSCs).

Expected Outcome: If the prodrug hypothesis is correct, application of L-Glutamic acid 1-methyl ester should, after a potential delay for hydrolysis, induce neuronal depolarization and an increase in sEPSC frequency, similar to the effects of L-Glutamic acid. The magnitude and time course of this effect will provide insights into the efficiency of the conversion.

In Vivo Microdialysis

Objective: To measure the in vivo conversion of L-Glutamic acid 1-methyl ester to L-Glutamic acid and its effect on extracellular glutamate levels in the brain.

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of an anesthetized animal (e.g., the striatum or hippocampus).

-

Systemic Administration: Administer L-Glutamic acid 1-methyl ester systemically (e.g., via intraperitoneal injection).

-

Dialysate Collection: Collect microdialysate samples at regular intervals before and after drug administration.

-

Neurochemical Analysis: Analyze the dialysate samples for concentrations of L-Glutamic acid 1-methyl ester and L-Glutamic acid using HPLC or LC-MS.

Expected Outcome: Detection of L-Glutamic acid 1-methyl ester in the brain dialysate would confirm its ability to cross the BBB. A subsequent increase in the extracellular concentration of L-Glutamic acid would provide definitive in vivo evidence for the prodrug mechanism.

Caption: Experimental workflow for characterizing L-Glutamic acid 1-methyl ester.

Conclusion and Future Directions

The available evidence, though indirect, strongly suggests that L-Glutamic acid 1-methyl ester is unlikely to have significant direct activity at glutamate receptors. Instead, its chemical structure points towards a role as a prodrug, designed to overcome the pharmacokinetic limitations of L-Glutamic acid and enhance its delivery to the central nervous system. The experimental framework outlined in this guide provides a comprehensive strategy for testing this hypothesis and fully elucidating the neuropharmacological profile of this compound.

Future research should focus on quantifying the efficiency of its BBB transport and the rate of its hydrolysis in different brain regions. Furthermore, behavioral studies in animal models of neurological disorders where glutamatergic dysfunction is implicated could reveal potential therapeutic applications. A thorough understanding of the metabolism and disposition of L-Glutamic acid 1-methyl ester is paramount for its potential development as a research tool or therapeutic agent.

References

- McEntee, W. J., & Crook, T. H. (1993). Glutamate: its role in learning, memory, and the aging brain. Psychopharmacology, 111(4), 391–401.

- Meldrum, B. S. (2000). Glutamate as a neurotransmitter in the brain: review of physiology and pathology. The Journal of nutrition, 130(4S Suppl), 1007S–15S.

- Watkins, J. C., & Jane, D. E. (2006). The glutamate story. British journal of pharmacology, 147 Suppl 1(Suppl 1), S100–S108.

- Danbolt, N. C. (2001). Glutamate uptake. Progress in neurobiology, 65(1), 1–105.

- Zhou, Y., & Danbolt, N. C. (2014). Glutamate as a neurotransmitter in the healthy brain. Journal of neural transmission (Vienna, Austria : 1996), 121(8), 799–817.

- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496.

- Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295–322.

- Mayer, M. L. (2006). Glutamate receptors at atomic resolution.

- Riedel, G., Platt, B., & Micheau, J. (2003). Glutamate receptor function in learning and memory. Behavioural brain research, 140(1-2), 1–47.

- Fonnum, F. (1984). Glutamate: a neurotransmitter in mammalian brain. Journal of neurochemistry, 42(1), 1–11.

- Hawkins, R. A., O'Kane, R. L., Simpson, I. A., & Viña, J. R. (2006). Structure of the blood-brain barrier and its role in the transport of amino acids. The Journal of nutrition, 136(1 Suppl), 218S–226S.

- Coyle, J. T., & Puttfarcken, P. (1993). Oxidative stress, glutamate, and neurodegenerative disorders. Science, 262(5134), 689–695.

- Smith, Q. R. (2000). Transport of glutamate and other amino acids at the blood-brain barrier. The Journal of nutrition, 130(4S Suppl), 1016S–1022S.

Sources

- 1. Glutamic acid - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Glutamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Three Classes of Ionotropic Glutamate Receptor - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. acnp.org [acnp.org]

- 6. Transport of glutamate and other amino acids at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Transport of Amino Acids Across the Blood-Brain Barrier [frontiersin.org]

An In-depth Technical Guide to the Physicochemical Properties of L-Glutamic Acid α-Methyl Ester (CAS No. 6384-08-3)

Foreword: A Molecule of Versatility and Significance

In the landscape of chemical compounds utilized by researchers, scientists, and drug development professionals, L-Glutamic acid α-methyl ester (H-Glu-OMe), identified by CAS number 6384-08-3, emerges as a molecule of considerable interest. As a derivative of the non-essential amino acid L-glutamic acid, it serves as a pivotal building block in peptide synthesis and holds potential in the realm of neuroscience as a modulator of glutamatergic signaling.[1] The strategic placement of a methyl ester at the α-carboxyl group offers a protective moiety, preventing undesired reactions during the intricate process of peptide chain elongation.[1]

This technical guide is designed to provide a comprehensive understanding of the core physicochemical characteristics of H-Glu-OMe. Moving beyond a mere compilation of data, this document delves into the experimental methodologies for determining these properties, elucidating the scientific rationale behind the chosen techniques and offering insights gleaned from practical application. Our objective is to equip the reader with not only the "what" but also the "how" and "why," fostering a deeper appreciation for the nuanced behavior of this versatile compound.

Chemical Identity and Structural Elucidation

A thorough understanding of a molecule's identity and three-dimensional structure is the bedrock upon which all further physicochemical analysis is built.

Nomenclature and Identifiers

For clarity and unambiguous identification in research and regulatory documentation, H-Glu-OMe is referenced by several identifiers.

| Identifier | Value |

| CAS Number | 6384-08-3 |

| IUPAC Name | (2S)-2-aminopentanedioic acid 1-methyl ester |

| Synonyms | H-Glu-OMe, L-Glutamic acid 1-methyl ester, (S)-4-amino-5-methoxy-5-oxopentanoic acid |

| Molecular Formula | C₆H₁₁NO₄[2] |

| Molecular Weight | 161.16 g/mol [2] |

| InChI Key | SEWIYICDCVPBEW-BYPYZUCNSA-N |

Molecular Structure

The structure of H-Glu-OMe is characterized by a chiral center at the α-carbon, inherited from its parent amino acid, L-glutamic acid. The key structural features include a primary amine group, a free γ-carboxylic acid, and an esterified α-carboxylic acid.

Caption: 2D representation of L-Glutamic acid α-methyl ester.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of H-Glu-OMe dictate its behavior in various experimental settings, from reaction conditions to formulation and storage.

| Property | Value | Significance in Research & Development |

| Appearance | White to off-white powder[2] | A primary indicator of purity. Any deviation may suggest impurities or degradation. |

| Melting Point | 145 °C[3] | A sharp melting point is a crucial indicator of purity. A broad melting range often signifies the presence of impurities. |

| Boiling Point | 303.3 ± 32.0 °C (Predicted)[3] | Useful for purification techniques like distillation under reduced pressure, though decomposition may occur at atmospheric pressure. |

| Density | 1.242 ± 0.06 g/cm³ (Predicted)[3] | Important for process scale-up and formulation calculations. |

| Water Solubility | Soluble[3] | High water solubility is advantageous for many biological assays and aqueous-phase reactions. |

| Storage Temperature | 2-8°C[1] | Essential for maintaining long-term stability and preventing degradation. |

Experimental Determination of Physicochemical Properties

The data presented above are not mere theoretical values but are determined through rigorous experimental protocols. Understanding these methods is crucial for quality control and for validating the suitability of a batch of H-Glu-OMe for a specific application.

Melting Point Determination: A Gateway to Purity Assessment

The melting point is a fundamental and easily accessible indicator of a solid's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.

Experimental Protocol (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry H-Glu-OMe is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Initial Rapid Heating: A preliminary rapid heating run can be performed to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.

-

Slow and Precise Measurement: A fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature approximately 10-15 °C below the approximate melting point.[4]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point.

Causality and Self-Validation: A narrow melting point range (typically ≤ 1 °C) is a strong indicator of high purity. A broad range suggests the presence of impurities or that the substance is amorphous. A mixed melting point determination, where the sample is mixed with a known pure standard, can confirm its identity. If the melting point of the mixture is sharp and identical to that of the pure standard, the sample is considered pure and identical. A depression in the melting point of the mixture indicates that the sample is not identical to the standard.[4]

Caption: Workflow for Melting Point Determination.

Solubility Assessment: Guiding Formulation and Reaction Conditions

The solubility of H-Glu-OMe in various solvents is a critical parameter for its application in synthesis, purification, and biological assays.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. It is governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents and nonpolar solutes in nonpolar solvents.

Experimental Protocol (Gravimetric Method):

-

Equilibrium Saturation: An excess amount of H-Glu-OMe is added to a known volume of the solvent in a sealed container.

-

Temperature Control: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).[5]

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step.

-

Solvent Evaporation: A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition).[5]

-

Mass Determination: The mass of the remaining solid (the dissolved H-Glu-OMe) is determined.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).

Causality and Self-Validation: The choice of solvent is dictated by the intended application. For biological studies, solubility in aqueous buffers is paramount. For organic synthesis, solubility in various organic solvents will determine suitable reaction media. The gravimetric method is considered a gold standard for solubility determination due to its directness and accuracy, provided that the compound is stable under the evaporation conditions. The experiment should be repeated at different temperatures to understand the temperature dependence of solubility.

Acid-Base Properties (pKa): Predicting Behavior in Physiological Environments

As an amino acid derivative, H-Glu-OMe possesses both an acidic (γ-carboxylic acid) and a basic (α-amino) functional group. The pKa values of these groups determine the molecule's charge state at a given pH.

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It is the pH at which a functional group is 50% protonated and 50% deprotonated.[6]

Experimental Protocol (Potentiometric Titration):

-

Sample Preparation: A known concentration of H-Glu-OMe is dissolved in deionized water.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is positioned above the beaker.[7]

-

Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[7]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the midpoints of the buffering regions (the flat portions of the curve).[8]

Causality and Self-Validation: The titration curve of H-Glu-OMe will exhibit two equivalence points, corresponding to the titration of the γ-carboxylic acid and the protonated α-amino group. The pKa of the γ-carboxylic acid will be in the acidic range, while the pKa of the α-amino group will be in the basic range. The isoelectric point (pI), the pH at which the molecule has a net zero charge, can be calculated from the pKa values. Accurate pKa determination is crucial for predicting the compound's behavior in biological systems, its absorption, distribution, metabolism, and excretion (ADME) properties, and for developing purification methods like ion-exchange chromatography.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in H-Glu-OMe, serving as a powerful tool for identity confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing a detailed map of the molecular structure.

-

¹H NMR: Provides information about the number and types of protons and their connectivity. For H-Glu-OMe, characteristic signals would be expected for the protons of the methyl ester, the α-carbon, and the two methylene groups of the side chain.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule. Distinct signals would be observed for the carbonyl carbons of the ester and the carboxylic acid, the α-carbon, the methylene carbons, and the methyl carbon.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

For H-Glu-OMe, the IR spectrum would show characteristic absorption bands for:

-

O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹)[3]

-

N-H stretch of the amine (~3300-3500 cm⁻¹)[3]

-

C=O stretch of the ester (~1730-1750 cm⁻¹)[3]

-

C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹)

-

C-O stretch of the ester (~1000-1300 cm⁻¹)[3]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through fragmentation patterns.

For H-Glu-OMe, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (161.16 g/mol ). Fragmentation patterns can help confirm the presence of the methyl ester and the glutamic acid backbone.

Stability and Storage: Preserving Molecular Integrity

The stability of H-Glu-OMe is a critical consideration for its handling, storage, and use in experiments to ensure reproducible results.

Degradation Pathways:

-

Ester Hydrolysis: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis, which would yield L-glutamic acid and methanol. This is a significant degradation pathway in aqueous solutions, particularly at non-neutral pH.[1]

-

Intramolecular Cyclization: Like its parent compound, H-Glu-OMe can undergo intramolecular cyclization to form a pyroglutamate derivative, especially when heated or under certain pH conditions.[1]

-

Oxidative Degradation: While less susceptible than some other amino acids, the molecule can be oxidized under harsh conditions.[1]

Recommended Storage Conditions:

To minimize degradation, H-Glu-OMe should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and oxygen.[1] It should also be protected from light.

Conclusion: A Foundation for Scientific Advancement

This technical guide has provided a comprehensive overview of the physicochemical properties of L-Glutamic acid α-methyl ester (CAS No. 6384-08-3). By understanding not only the characteristic data of this compound but also the experimental methodologies and scientific principles behind their determination, researchers, scientists, and drug development professionals can confidently utilize H-Glu-OMe in their endeavors. The insights into its structure, purity, solubility, and stability serve as a critical foundation for its successful application in peptide synthesis, neuroscience research, and beyond. Adherence to proper handling and storage protocols will ensure the integrity of this valuable molecule, contributing to the rigor and reproducibility of scientific research.

References

-

New experimental melting properties as access for predicting amino-acid solubility. PMC. Available at: [Link]

-

New experimental melting properties as access for predicting amino-acid solubility. Royal Society of Chemistry. Available at: [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. Available at: [Link]

-

L-Glutamic Acid | C5H9NO4 | CID 33032. PubChem. Available at: [Link]

-

Melting point determination. University of Calgary. Available at: [Link]

-

DEPARTMENT OF BIOTECHNOLOGY. Avinashilingam Institute for Home Science and Higher Education for Women. Available at: [Link]

-

An efficient route to the α-methyl ester of L-glutamic acid, and its conversion into cis-5-hydroxy-L-pipecolic acid. Chemical Communications (RSC Publishing). Available at: [Link]

- CN115504893A - A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester. Google Patents.

-

Determination of Melting Point. Saddleback College. Available at: [Link]

- CN1332152A - Synthesis of L-glutamic acid-5-methyl ester. Google Patents.

-

Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

-

Determination of Pka and Pi Values of Amino Acids Through Titration. Scribd. Available at: [Link]

-

Titration Curve of Amino Acids - Experiment, Significance, pKa. GeeksforGeeks. Available at: [Link]

-

Amino Acid Titration: Concentration & pKa Determination. Studylib. Available at: [Link]

-

L-Glutamic acid 1-methyl ester - Optional[13C NMR]. SpectraBase. Available at: [Link]

-

L-GLUTAMIC ACID (L-GLUTAMATE). Megazyme. Available at: [Link]

-

H-Glu(OMe)-OMe HCl [23150-65-4]. Aapptec Peptides. Available at: [Link]

-

Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples. PMC. Available at: [Link]

-

L-Glutamic acid. R-Biopharm. Available at: [Link]

-

1H NMR spectra of the L-glutamic acid and L-glutamic acid substituted cis-[Pt(cis-dach)(OH 2 ) 2 ] 2+ complex in D 2 O. ResearchGate. Available at: [Link]

-

Solubility and Hansen Solubility Parameters of l-Glutamic Acid 5-Methyl Ester in 12 Organic Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

-

Temperature Dependent Solubility of alpha-Form L-Glutamic Acid in Selected Organic Solvents: Measurements and Thermodynamic Modeling. ResearchGate. Available at: [Link]

-

China H-Glu-OMe CAS 6384-08-3 L-Glutamic Acid α-Methyl Ester Purity >98.5% (HPLC) Factory manufacturers and suppliers. Ruifu Chemical. Available at: [Link]

-

An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. PMC. Available at: [Link]

-

(a) FTIR Spectrum of Grown β-L-glutamic acid crystal (0.01 g). (b) FTIR... ResearchGate. Available at: [Link]

-

Comparison of infrared spectra of residue with formamide. Both... ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. H-Glu-OMe | 6384-08-3 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 7. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 8. scribd.com [scribd.com]

Methodological & Application

Application of L-Glutamic Acid 1-Methyl Ester in Cell Culture Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Glutamate Prodrug in Neurological Research

L-Glutamic acid, the principal excitatory neurotransmitter in the mammalian central nervous system, plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] However, its overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to a cascade of excitotoxic events implicated in a range of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease.[3][4] In the quest for effective neuroprotective strategies, in vitro models of glutamate-induced excitotoxicity are indispensable tools for drug discovery and mechanistic studies.[5]

L-Glutamic acid 1-methyl ester, a derivative of L-glutamic acid, offers a unique tool for these investigations. It is hypothesized to function as a prodrug, with the methyl ester group potentially enhancing its stability in culture media and facilitating its transport across the cell membrane.[6][7] Intracellular esterases are then expected to hydrolyze the ester, releasing L-glutamic acid to activate glutamate receptors. This technical guide provides a comprehensive overview of the application of L-Glutamic acid 1-methyl ester in cell culture studies, with a focus on establishing robust and reproducible neurotoxicity and neuroprotection assays.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of L-Glutamic acid 1-methyl ester is fundamental to its effective use in cell culture.

| Property | Value | Reference |

| Synonyms | L-Glutamic acid alpha-methyl ester, H-Glu-OMe | [8] |

| CAS Number | 6384-08-3 | [8] |

| Molecular Formula | C₆H₁₁NO₄ | [8] |

| Molecular Weight | 161.16 g/mol | [8] |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Soluble in water | [6] |

Storage and Stability:

L-Glutamic acid 1-methyl ester should be stored at 2-8°C in a tightly sealed container to protect it from moisture.[6] Like L-glutamine, its stability in aqueous solutions is pH and temperature-dependent. The primary degradation pathway is anticipated to be ester hydrolysis, which can be acid- or base-catalyzed.[6] For optimal reproducibility, it is recommended to prepare fresh stock solutions and add them to the culture medium immediately before use.

Mechanism of Action: The Excitotoxic Cascade

L-Glutamic acid 1-methyl ester is presumed to exert its effects following intracellular conversion to L-glutamic acid. L-glutamic acid then acts as an agonist at ionotropic and metabotropic glutamate receptors.[9] The primary driver of excitotoxicity is the overstimulation of the NMDA receptor, a ligand-gated ion channel.[3]

Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[3] This binding, coupled with depolarization of the neuronal membrane, displaces a magnesium ion (Mg²⁺) that blocks the channel at resting membrane potential. The open channel allows for a significant influx of calcium ions (Ca²⁺) into the neuron. This surge in intracellular calcium triggers a cascade of neurotoxic events:

-

Mitochondrial Dysfunction: Calcium overload disrupts mitochondrial function, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

-

Enzymatic Activation: Elevated calcium levels activate various enzymes, including proteases (e.g., calpains), phospholipases, and endonucleases, which degrade essential cellular components.

-

Apoptotic and Necrotic Cell Death: The culmination of these events leads to neuronal cell death through both apoptotic and necrotic pathways.

Caption: NMDA Receptor-Mediated Excitotoxicity Pathway.

Experimental Protocols

The following protocols provide a framework for utilizing L-Glutamic acid 1-methyl ester to establish neurotoxicity and neuroprotection assays. It is crucial to optimize these protocols for your specific cell type and experimental conditions.

Protocol 1: Preparation of L-Glutamic Acid 1-Methyl Ester Stock Solution

Rationale: A concentrated, sterile stock solution is essential for accurate and reproducible dosing of cell cultures. Given the potential for hydrolysis, preparing fresh stock solutions is recommended.

Materials:

-

L-Glutamic acid 1-methyl ester powder

-

Sterile, tissue culture-grade water or a suitable buffer (e.g., PBS)

-

Sterile conical tubes

-

0.22 µm sterile syringe filter

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of L-Glutamic acid 1-methyl ester powder.

-

Dissolve the powder in sterile, tissue culture-grade water to a final concentration of 100 mM. Gentle warming may be required to facilitate dissolution.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Protocol 2: Induction of Neurotoxicity in Neuronal Cell Cultures

Rationale: This protocol establishes a dose-response curve to determine the optimal concentration of L-Glutamic acid 1-methyl ester for inducing a desired level of cell death (typically 50-70%) in your chosen neuronal cell line.

Materials:

-

Neuronal cells (e.g., primary cortical neurons, SH-SY5Y, HT-22)

-

Complete cell culture medium

-

96-well cell culture plates

-

L-Glutamic acid 1-methyl ester stock solution (100 mM)

-

Cell viability assay reagents (e.g., MTT, LDH, Calcein-AM/EthD-1)

Procedure:

-

Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate according to your standard protocol.

-

Prepare serial dilutions of the L-Glutamic acid 1-methyl ester stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 10 mM). Include a vehicle control (medium only).

-

Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of L-Glutamic acid 1-methyl ester.

-

Incubate the plate for a defined period (e.g., 24 hours). The incubation time should be optimized based on the cell type and the desired severity of toxicity.

-

At the end of the incubation period, assess cell viability using a suitable assay (see Protocol 4).

-

Plot the cell viability against the concentration of L-Glutamic acid 1-methyl ester to determine the EC₅₀ (the concentration that causes 50% of the maximal effect).

Caption: Experimental Workflow for Neurotoxicity Assay.

Protocol 3: Neuroprotection Assay

Rationale: This assay evaluates the ability of test compounds to protect neurons from L-Glutamic acid 1-methyl ester-induced excitotoxicity.

Materials:

-

All materials from Protocol 2

-

Neuroprotective test compounds

Procedure:

-

Follow steps 1 and 2 of Protocol 2.

-

Prepare solutions of your test compounds at various concentrations in complete cell culture medium.

-

Pre-treat the cells with the test compounds for a specific duration (e.g., 1-24 hours) before inducing toxicity. This pre-incubation time should be optimized.

-

After the pre-treatment period, add L-Glutamic acid 1-methyl ester at its predetermined EC₅₀ or EC₈₀ concentration to the wells already containing the test compounds.

-

Include the following controls:

-

Vehicle control (no treatment)

-

L-Glutamic acid 1-methyl ester only (positive control for toxicity)

-

Test compound only (to assess for any inherent cytotoxicity of the compound)

-

-

Incubate the plate for the same duration as determined in the neurotoxicity assay.

-

Assess cell viability using a suitable assay.

-

Calculate the percentage of neuroprotection afforded by the test compound relative to the L-Glutamic acid 1-methyl ester-only control.

Protocol 4: Assessment of Cell Viability

Choice of Assay: The selection of a cell viability assay depends on the specific research question and available equipment.

-

MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.[10][11]

-

LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells, a marker of membrane integrity.[12]

-

Calcein-AM/Ethidium Homodimer-1 (EthD-1) Staining: A fluorescence-based assay that simultaneously identifies live (green fluorescence) and dead (red fluorescence) cells.[13]

A. MTT Assay Protocol

-

At the end of the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[10]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

B. LDH Release Assay Protocol

-

At the end of the treatment period, carefully collect a sample of the cell culture supernatant from each well.

-

Follow the manufacturer's instructions for the specific LDH assay kit being used. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt.

-

Incubate the mixture at room temperature, protected from light, for the recommended time.

-

Measure the absorbance at the specified wavelength (usually around 490 nm).

C. Calcein-AM/EthD-1 Staining Protocol

-

Prepare a working solution of Calcein-AM and EthD-1 in a suitable buffer (e.g., PBS) according to the manufacturer's instructions. A typical working solution contains ~2 µM Calcein-AM and ~4 µM EthD-1.[14]

-

Gently wash the cells with PBS.

-

Add the Calcein-AM/EthD-1 working solution to each well and incubate for 15-30 minutes at room temperature, protected from light.

-

Image the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

-

Quantify the number of live and dead cells using image analysis software.

Data Interpretation and Troubleshooting

-

High background in viability assays: Ensure proper washing steps and consider background subtraction from wells containing medium only.

-

Inconsistent results: Maintain consistent cell seeding densities, incubation times, and reagent preparation. The stability of L-Glutamic acid 1-methyl ester in solution should be considered, and fresh solutions are recommended.

-

No observed toxicity: The chosen cell line may be resistant to glutamate-induced excitotoxicity. Confirm the expression of functional NMDA receptors. The concentration of L-Glutamic acid 1-methyl ester may be too low, or the incubation time too short.

Conclusion

L-Glutamic acid 1-methyl ester serves as a valuable tool for researchers investigating the mechanisms of glutamate-induced excitotoxicity and for the screening of potential neuroprotective compounds. Its potential as a more stable and cell-permeable precursor to L-glutamic acid makes it an attractive alternative for inducing a controlled and reproducible excitotoxic insult in vitro. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively establish and utilize this model system to advance our understanding of neurological diseases and accelerate the development of novel therapeutics.

References

-

Innoprot. (n.d.). Excitotoxicity in vitro assay. Innoprot. [Link]

-

Koh, J. Y., & Choi, D. W. (1987). Quantitative determination of glutamate mediated cortical neuronal injury in cell culture by lactate dehydrogenase efflux assay. Journal of Neuroscience Methods, 20(1), 83–90. [Link]

-

NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. NeuroProof. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152. [Link]

-

Consensus. (n.d.). Neuroprotective compounds against glutamate-induced neurotoxicity. Consensus. [Link]

-

Alhadidi, Q., Shah, K., & Al-Haddad, M. (2022). Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review. International journal of molecular sciences, 23(19), 11893. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

-

Wikipedia. (2024, February 6). Glutamic acid. Wikipedia. [Link]

-

Advanced BioMatrix. (n.d.). LIVE/DEAD Cell Viability Protocol. Advanced BioMatrix. [Link]

-

Holden, J. T., Utech, N. M., & Reid, K. G. (1975). Alpha-methyl-L-glutamic acid uptake by high affinity dicarboxylic amino acid transport system in Streptococcus faecalis. Biochimica et biophysica acta, 394(1), 55–64. [Link]

-

Garthwaite, J. (1985). Cellular uptake disguises action of L-glutamate on N-methyl-D-aspartate receptors. With an appendix: diffusion of transported amino acids into brain slices. British journal of pharmacology, 85(1), 297–307. [Link]

-

Ozturk, S., et al. (2016). Stability of Minimum Essential Medium functionality despite l-glutamine decomposition. Cytotechnology, 68(4), 1493–1502. [Link]

-

Garthwaite, J. (1985). Cellular uptake disguises action of L-glutamate on N-methyl-D-aspartate receptors. With an appendix: diffusion of transported amino acids into brain slices. British Journal of Pharmacology, 85(1), 297–307. [Link]

-

Lee, J. H., et al. (2020). Cell viability and LDH activity. Glutamate dose-and time-dependent... ResearchGate. [Link]

-

Alker, A., et al. (2001). An efficient route to the α-methyl ester of L-glutamic acid, and its conversion into cis-5-hydroxy-L-pipecolic acid. Chemical Communications, (12), 1121–1122. [Link]

-

HiMedia Laboratories. (n.d.). L-Glutamine. HiMedia Laboratories. [Link]

-

Falck, B., et al. (1993). alpha-Amino-n-butyric acid methyl ester induces concentrative uptake of L-dopa in human Langerhans' cells normally not operative for L-dopa transport. Acta dermato-venereologica, 73(3), 197–199. [Link]

Sources

- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamic acid - Wikipedia [en.wikipedia.org]

- 3. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neuroproof.com [neuroproof.com]

- 5. innoprot.com [innoprot.com]

- 6. benchchem.com [benchchem.com]

- 7. alpha-Amino-n-butyric acid methyl ester induces concentrative uptake of L-dopa in human Langerhans' cells normally not operative for L-dopa transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-Glutamic acid alpha-methyl ester | CAS 6384-08-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Quantitative determination of glutamate mediated cortical neuronal injury in cell culture by lactate dehydrogenase efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. takara.co.kr [takara.co.kr]

HPLC method for quantification of L-Glutamic acid 1-methyl ester

Application Note: HPLC Quantification of L-Glutamic Acid -Methyl Ester

Application:Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of L-Glutamic acid

The Challenge: GME is a polar, zwitterionic molecule with weak UV absorption. It is chemically unstable, prone to hydrolysis into L-Glutamic acid and methanol under acidic or basic conditions. Standard C18 retention is poor, and pre-column derivatization often risks hydrolyzing the ester.

The Solution: A Reversed-Phase Ion-Pairing (RP-IP) method utilizing UV detection at 210 nm. This approach ensures retention of the polar analyte, separation from the free acid impurity, and avoids the chemical harshness of derivatization.

Chemical Context & Method Strategy

The Analyte

-

Name: L-Glutamic acid

-methyl ester[1][2][3] -

Structure: The

-carboxyl group is methylated, while the -

Critical Quality Attribute (CQA): Stability. The ester bond is susceptible to hydrolysis.[3]

-

Acidic pH: Reversible hydrolysis.

-

Basic pH (>8.0): Rapid, irreversible saponification.

-

Method Selection Logic

To quantify GME accurately, we must separate it from L-Glutamic acid (L-Glu).

| Parameter | Standard C18 | HILIC | Ion-Pairing RP (Selected) |

| Retention | Poor (Elutes in void) | Excellent | Excellent (Tunable) |

| Stability | High | Moderate (High organic can precipitate buffers) | High |

| Selectivity | Low for polars | High | High (Separates Glu vs. Glu-OMe) |

| Robustness | High | Low (Sensitive to water content) | High (Standard QC friendly) |

Why Ion-Pairing? Adding an ion-pairing agent (e.g., Sodium Octanesulfonate) to the mobile phase creates a neutral complex with the charged amine of the GME. This complex partitions into the C18 stationary phase, increasing retention time and resolution without requiring high pH levels that would destroy the sample.

Visualized Workflows

Method Development Logic

The following diagram illustrates the decision matrix used to select the Ion-Pairing strategy over Derivatization.

Caption: Decision tree highlighting the selection of Ion-Pairing to avoid hydrolysis risks associated with derivatization.

Detailed Protocol

Instrumentation & Reagents

-

HPLC System: Agilent 1260/1290 or Waters Alliance (Quaternary pump preferred for mixing).

-

Detector: UV/DAD (Diode Array Detector) capable of monitoring 210 nm.

-

Column: C18 End-capped, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

-

Note: End-capping reduces silanol interactions which cause tailing in amines.

-

-

Reagents:

-

Acetonitrile (HPLC Grade).

-

Potassium Dihydrogen Phosphate (

). -

Sodium 1-Octanesulfonate (Ion Pairing Agent).

-

Phosphoric Acid (85%).

-

Water (Milli-Q / 18.2 MΩ).

-

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 20 mM | Acidic pH suppresses silanols; Ion pair retains the amine. |

| Mobile Phase B | Acetonitrile | Organic modifier for elution. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Wavelength | 210 nm | Max absorption for carboxyl/ester groups. |

| Column Temp | 25°C | Ambient temp prevents thermal hydrolysis. |

| Injection Vol | 10 - 20 µL | Dependent on sensitivity requirements. |

| Gradient | Isocratic: 90% A / 10% B | Stable baseline for low-UV detection. |

| Run Time | 15 - 20 minutes | Ensure elution of L-Glu (early) and GME (late). |

Sample Preparation (Critical Control Point)

Warning: L-Glutamic acid

-

Solvent: Prepare a 0.1% Phosphoric Acid solution in Water (pH ~2.5).

-

Why? Matching the sample solvent pH to the mobile phase prevents system peaks. Keeping it acidic stabilizes the ester.

-

-

Stock Solution (1.0 mg/mL):

-

Accurately weigh 25 mg of GME standard into a 25 mL volumetric flask.

-

Dissolve in Solvent (Sonication < 1 min, keep cool).

-

IMMEDIATE ANALYSIS REQUIRED. Do not store stock solutions > 4 hours at room temp.

-

-

Working Standard: Dilute Stock to 0.1 mg/mL for assay.

Experimental Workflow & Data Analysis

Sample Handling Diagram

Caption: Sample preparation workflow emphasizing pH control and temperature management to prevent degradation.

System Suitability Criteria

Before running samples, ensure the system meets these metrics:

-

Resolution (

): > 2.0 between L-Glutamic Acid (Impurity, RT ~3 min) and GME (Analyte, RT ~8-10 min). -

Tailing Factor (

): < 1.5 for the GME peak (Ion pairing should correct amine tailing). -

RSD (n=5): < 2.0% for peak area.

Calculations

Calculate the assay using the external standard method:

Where:

- = Peak Area

- = Concentration (mg/mL)

- = Purity of Standard (decimal)

Validation & Troubleshooting

Linearity & Range

-

Range: 0.01 mg/mL to 0.2 mg/mL.

-

Expectation:

. -

LOD/LOQ: Estimated at 1 µg/mL and 3 µg/mL respectively using UV at 210 nm.

Specificity (Interference Check)

Inject a solution of L-Glutamic acid (hydrolysis product). It must elute significantly earlier than the methyl ester.

-

L-Glu Retention: ~2.5 - 3.5 min (elutes near void volume due to high polarity).

-

GME Retention: ~8.0 - 12.0 min (retained by ion-pair complex).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions. | Ensure Ion-Pair reagent concentration is sufficient (5mM). Use a "Base Deactivated" column. |

| Baseline Drift | Temperature fluctuation or impure Ion-Pair reagent. | Use a column oven (25°C). Purchase HPLC-grade sulfonates. |

| Split Peaks | Sample solvent pH mismatch. | Ensure sample is dissolved in mobile phase or 0.1% |

| New Peak Appearing | Hydrolysis of Ester.[3] | Check Autosampler Temp. Must be 4°C. Check solution age. |

References

-

Bhandare, P., et al. (2010).[4][5][6] Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.[7] Retrieved from [Link]

-

SIELC Technologies. (2018).[8] Separation of Glutamic acid dimethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 1. L-Glutamic acid alpha-methyl ester | CAS 6384-08-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. L-Glutamic Acid α-Methyl Ester | CAS No- 1637964 | NA [chemicea.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. Glutamic acid dimethyl ester | SIELC Technologies [sielc.com]

Troubleshooting & Optimization

Technical Support Center: Glutamic Acid Methyl Esters

Topic: Degradation Pathways & Stability Troubleshooting

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: 2025-05-15

Introduction

Welcome to the Technical Support Center. If you are working with Glutamic Acid Methyl Esters (Mono- or Dimethyl esters), you are handling a molecule with a "built-in" self-destruct mechanism. Unlike simple aliphatic amino acids, the side-chain geometry of Glutamic Acid allows for rapid intramolecular reactions that can compromise your synthesis or analytical data.

This guide moves beyond basic storage instructions to explain the why and how of degradation, providing you with the diagnostic tools to distinguish between chemical instability and analytical artifacts.

Module 1: The Primary Threat – Intramolecular Cyclization

The Issue: Your LC-MS shows a loss of the parent peak (M+) and the appearance of a new species with a mass difference of -32 Da (loss of methanol) or -18 Da (loss of water), depending on the starting ester.

The Mechanism:

The dominant degradation pathway is Lactamization . The

-

Why it happens: The 5-membered ring is sterically favored.

-

Why it matters: This reaction is often faster than hydrolysis at neutral pH.

-

Chemical Logic: The

-methyl ester is a better leaving group (methanol) than the free acid (water), making the Dimethyl Ester (Glu-DME) particularly prone to this rapid cyclization compared to the free acid.

Visualizing the Pathway

The following diagram illustrates the competition between Cyclization (Red) and Hydrolysis (Blue).

Figure 1: Degradation network of Glutamic Acid Dimethyl Ester. Note that cyclization releases methanol (-32 Da).

Module 2: Troubleshooting Guide (FAQs)

Q1: "My sample precipitated during storage. Is it polymerized?"

Diagnosis: Unlikely. It is probable that your methyl ester has converted to Pyroglutamic Acid .

-

Reasoning: Glutamic acid esters are often oils or hygroscopic solids. Pyroglutamic acid is a crystalline solid with significantly different solubility properties (less soluble in organic solvents like ether/ethyl acetate).

-

Action: Check the solubility in water. If the precipitate is water-soluble but insoluble in the original organic solvent, run an HPLC check for the pyroglutamate peak (elutes earlier on C18).

Q2: "I see the degradation product in my LC-MS, but my NMR looks pure. Why?"

Diagnosis: You are likely a victim of In-Source Cyclization .

-